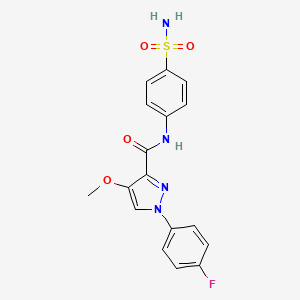![molecular formula C13H17F3N4O B2470336 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide CAS No. 2034467-35-9](/img/structure/B2470336.png)
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide is a compound of interest in various fields of chemistry, biology, and pharmacology It features a triazolopyridine ring fused with a cyclobutanecarboxamide, distinguished by the presence of a trifluoromethyl group
准备方法
The synthetic routes for N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide involve several key steps, typically starting with the construction of the triazolopyridine core.
Step 1 Synthesis of Triazolopyridine Core: The process often begins with the condensation of appropriate starting materials to form the triazolopyridine core. This involves cyclization reactions, usually under specific temperature and solvent conditions.
Step 2 Introduction of Trifluoromethyl Group: The trifluoromethyl group is then introduced via nucleophilic or electrophilic substitution reactions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonates.
Step 3 Formation of Cyclobutanecarboxamide: Finally, the cyclobutanecarboxamide moiety is introduced through amide formation reactions, using reagents such as cyclobutanecarboxylic acid and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely optimize these synthetic steps to maximize yield and minimize costs. This could involve the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like chromatography or crystallization to ensure product purity.
化学反应分析
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide can undergo various types of chemical reactions. These include:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : It can be reduced to yield different reduced forms, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : The trifluoromethyl group allows for unique substitution reactions, often under the influence of catalysts or under specific pH conditions.
科学研究应用
The applications of N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide are diverse and span multiple fields:
Chemistry: : Used as a building block for synthesizing other complex molecules, especially those with potential pharmaceutical applications.
Biology: : Investigated for its interactions with biological targets and its potential role in modulating biochemical pathways.
Medicine: : Explored for its potential use in drug development, particularly for conditions that benefit from the properties conferred by the trifluoromethyl group.
Industry: : Utilized in the development of new materials and compounds with unique chemical properties.
作用机制
The mechanism by which N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide exerts its effects is linked to its ability to interact with specific molecular targets. The triazolopyridine core can engage in π-π stacking interactions, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. This combination allows it to effectively modulate certain biochemical pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar compounds include other triazolopyridine derivatives and cyclobutanecarboxamides. What sets N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide apart is the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Other similar compounds might lack this group or feature different substituents, resulting in varied properties and applications. Some of these include:
Triazolopyridine derivatives without the trifluoromethyl group
Cyclobutanecarboxamides with different substituents
This unique combination of structural elements makes it a compound of interest for continued research and development.
属性
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O/c14-13(15,16)9-4-5-10-18-19-11(20(10)7-9)6-17-12(21)8-2-1-3-8/h8-9H,1-7H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPTSXLCBYROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B2470257.png)
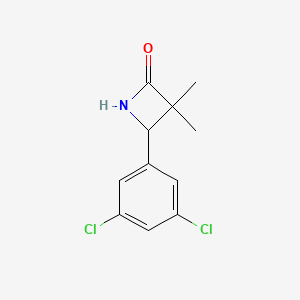
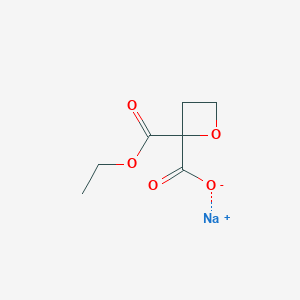

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)
![N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2470267.png)
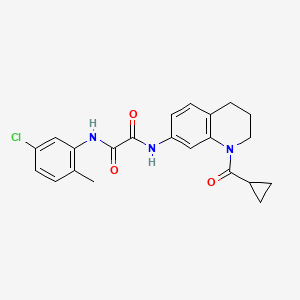
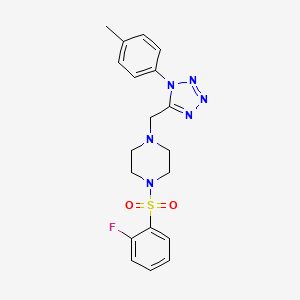
![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2470270.png)
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2470271.png)
![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)
